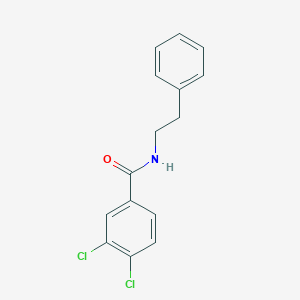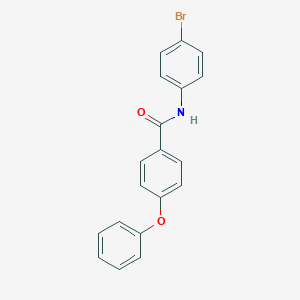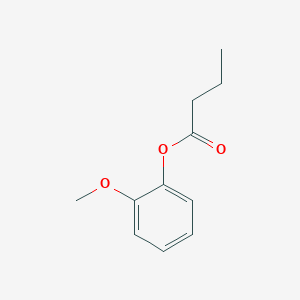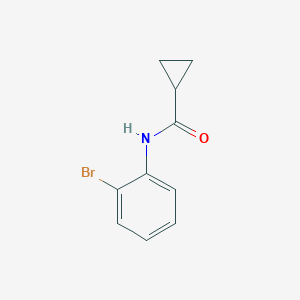
3,4-dichloro-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-phenylethyl)benzamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been found to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
作用機序
3,4-dichloro-N-(2-phenylethyl)benzamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids, such as anandamide. By inhibiting FAAH, 3,4-dichloro-N-(2-phenylethyl)benzamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors, CB1 and CB2. This activation leads to a variety of physiological effects, including pain relief, anxiety reduction, and anti-addictive effects.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-phenylethyl)benzamide has been found to have a variety of biochemical and physiological effects, including analgesia, anxiolysis, and anti-addictive effects. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce pain sensitivity in various animal models, including inflammatory and neuropathic pain. 3,4-dichloro-N-(2-phenylethyl)benzamide has also been found to reduce anxiety-like behaviors in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box test. Additionally, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The advantages of using 3,4-dichloro-N-(2-phenylethyl)benzamide in lab experiments include its selectivity for FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications in various fields. However, there are also some limitations to using 3,4-dichloro-N-(2-phenylethyl)benzamide, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-(2-phenylethyl)benzamide, including the development of more potent and selective FAAH inhibitors, the investigation of the therapeutic potential of 3,4-dichloro-N-(2-phenylethyl)benzamide in various disease models, and the exploration of the underlying mechanisms of 3,4-dichloro-N-(2-phenylethyl)benzamide's effects. Additionally, the potential clinical applications of 3,4-dichloro-N-(2-phenylethyl)benzamide in pain management, anxiety disorders, and addiction should be further explored in clinical trials.
合成法
3,4-dichloro-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
3,4-dichloro-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been found to increase the levels of endogenous cannabinoids, such as anandamide, which are known to have analgesic, anxiolytic, and anti-addictive effects.
特性
CAS番号 |
28394-08-3 |
|---|---|
製品名 |
3,4-dichloro-N-(2-phenylethyl)benzamide |
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
InChIキー |
KBGLWWLXUAGOCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)







